![molecular formula C12H19NO2S2 B188797 N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 53799-67-0](/img/structure/B188797.png)
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK is a crucial component of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. BMS-345541 has been shown to have significant potential in the treatment of various inflammatory and autoimmune diseases, as well as cancer.
作用机制
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide inhibits the activation of IKK, which is a critical component of the NF-κB signaling pathway. IKK phosphorylates IκB, leading to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of various pro-inflammatory cytokines and other genes. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide prevents the phosphorylation of IκB by inhibiting the activity of IKK, thereby preventing the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
生化和生理效应
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have significant biochemical and physiological effects. It effectively inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has also been shown to have anti-cancer effects, as it inhibits the proliferation and survival of cancer cells. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and can reduce the severity of neuroinflammation.
实验室实验的优点和局限性
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has many advantages for lab experiments. It is a highly selective inhibitor of IKK and has been well-characterized in many studies. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has also been shown to be effective in various in vitro and in vivo models of inflammation, autoimmune diseases, and cancer. However, there are some limitations to the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in lab experiments. It has low solubility in water and may require the use of organic solvents, which can affect the stability and activity of the compound. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide may have off-target effects, and its use may need to be validated using additional methods.
未来方向
There are many potential future directions for the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in scientific research. One area of interest is the development of more potent and selective IKK inhibitors that can be used in the treatment of various diseases. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide may have potential applications in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Further studies are also needed to investigate the long-term effects and safety of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in humans. Finally, the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in combination with other drugs may have synergistic effects and may be a promising approach for the treatment of various diseases.
合成方法
The synthesis of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with butylmagnesium bromide, followed by the addition of methyl isocyanide and sulfur to form the intermediate. The final product is obtained by reacting the intermediate with ammonium chloride and hydrochloric acid. This synthesis method has been well-established and has been used in many studies.
科学研究应用
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been extensively used in scientific research to investigate the role of IKK in various diseases and to evaluate the therapeutic potential of IKK inhibitors. Studies have shown that N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide can effectively inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have anti-cancer effects in various cancer types, such as breast cancer, prostate cancer, and pancreatic cancer.
属性
CAS 编号 |
53799-67-0 |
|---|---|
产品名称 |
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide |
分子式 |
C12H19NO2S2 |
分子量 |
273.4 g/mol |
IUPAC 名称 |
(NE)-N-[butyl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S2/c1-4-5-10-16(3)13-17(14,15)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI 键 |
JRLQNIIAMXVKAF-UHFFFAOYSA-N |
手性 SMILES |
CCCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
规范 SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
其他 CAS 编号 |
53799-67-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
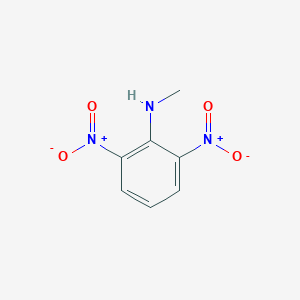
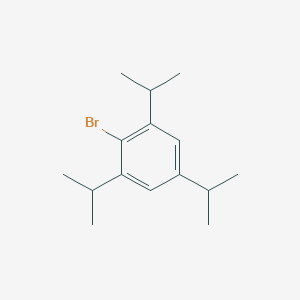
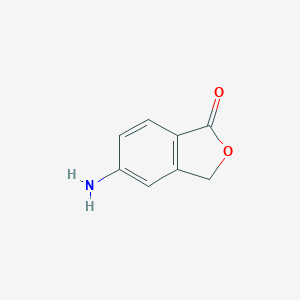
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
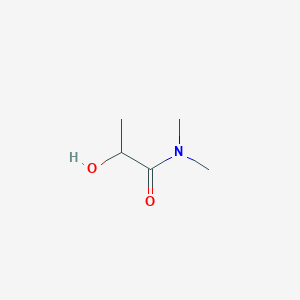

![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
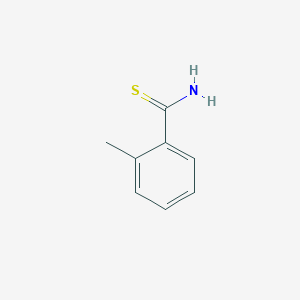
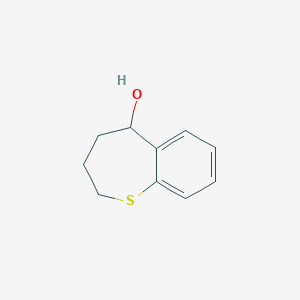
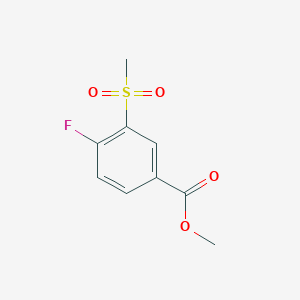
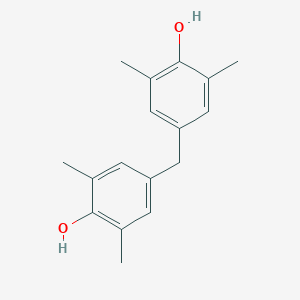
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)